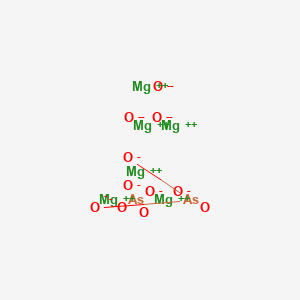
5-(2,5-Dichloroanilino)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,5-Dichloroanilino)-1,3-thiazolidine-2,4-dione, commonly known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. Diclofenac is widely used in the medical field due to its potent anti-inflammatory and analgesic properties.
Wirkmechanismus
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX, Diclofenac reduces the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever, and it has also been shown to have antithrombotic effects. Diclofenac has also been shown to have effects on the gastrointestinal system, including the inhibition of gastric acid secretion and the promotion of mucosal healing.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Diclofenac in lab experiments is its potent anti-inflammatory and analgesic properties. It is also widely available and relatively inexpensive. However, there are also some limitations to using Diclofenac in lab experiments. For example, it has been shown to have some toxic effects on the liver and kidneys, and it can also cause gastrointestinal side effects.
Zukünftige Richtungen
There are a number of future directions for the study of Diclofenac. One area of research is the development of new formulations and delivery methods for Diclofenac, which could improve its efficacy and reduce its side effects. Another area of research is the study of the long-term effects of Diclofenac on the liver and kidneys, as well as its potential effects on the cardiovascular system. Finally, there is also a need for further research into the mechanism of action of Diclofenac, which could lead to the development of new drugs with similar properties.
Synthesemethoden
Diclofenac is synthesized by the condensation of 2,5-dichloroaniline with 2-thioxo-1,3-thiazolidin-4-one in the presence of phosphorus oxychloride. The resulting product is then hydrolyzed to yield Diclofenac.
Wissenschaftliche Forschungsanwendungen
Diclofenac is widely used in scientific research due to its anti-inflammatory and analgesic properties. It is commonly used in the study of pain and inflammation, and it has been shown to be effective in reducing inflammation in various animal models. Diclofenac has also been used in the study of osteoarthritis, rheumatoid arthritis, and other inflammatory diseases.
Eigenschaften
Molekularformel |
C9H6Cl2N2O2S |
|---|---|
Molekulargewicht |
277.13 g/mol |
IUPAC-Name |
5-(2,5-dichloroanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C9H6Cl2N2O2S/c10-4-1-2-5(11)6(3-4)12-8-7(14)13-9(15)16-8/h1-3,8,12H,(H,13,14,15) |
InChI-Schlüssel |
DPSXHVYBGJPSEO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)NC2C(=O)NC(=O)S2)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)NC2C(=O)NC(=O)S2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzoate](/img/structure/B228423.png)
![2-[2-[2-[(1Z)-1-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228424.png)
![2-[2-[(2E)-2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228425.png)
![2-[2-[(2E)-2-[(5-bromothiophen-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228427.png)
![2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228436.png)
![2-[2-[(2E)-2-[(5-bromo-2,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228437.png)
![3-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}phenol](/img/structure/B228439.png)






![N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]-4-nitrobenzamide](/img/structure/B228491.png)